molecular formula C17H25BO2 B13464428 rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane

Cat. No.: B13464428
M. Wt: 272.2 g/mol
InChI Key: IJDYMTNYMHFKIA-HUUCEWRRSA-N
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Description

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a phenylcyclopentyl group. It is often used as a reagent in various chemical reactions due to its stability and reactivity.

Preparation Methods

The synthesis of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylcyclopentyl derivative with a boron-containing reagent. One common method includes the use of boronic acids or boronate esters in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve heating to facilitate the reaction. Industrial production methods may scale up this process, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions may convert it into simpler boron-containing compounds.

    Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, facilitating various chemical transformations. Molecular targets and pathways involved include the formation of boron-carbon bonds and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar compounds to rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane include:

Properties

Molecular Formula

C17H25BO2

Molecular Weight

272.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)15-12-8-11-14(15)13-9-6-5-7-10-13/h5-7,9-10,14-15H,8,11-12H2,1-4H3/t14-,15-/m1/s1

InChI Key

IJDYMTNYMHFKIA-HUUCEWRRSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCC[C@@H]2C3=CC=CC=C3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCC2C3=CC=CC=C3

Origin of Product

United States

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